2-Ethylhexyl 3,3-dimethylbutyrate
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Overview
Description
2-Ethylhexyl 3,3-dimethylbutyrate: is an organic compound with the molecular formula C14H28O2 . It is an ester formed from 3,3-dimethylbutanoic acid and 2-ethylhexanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylhexyl 3,3-dimethylbutyrate typically involves the esterification reaction between 3,3-dimethylbutanoic acid and 2-ethylhexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexyl 3,3-dimethylbutyrate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 3,3-dimethylbutanoic acid and 2-ethylhexanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester to alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: 3,3-dimethylbutanoic acid and 2-ethylhexanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols.
Scientific Research Applications
2-Ethylhexyl 3,3-dimethylbutyrate has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the production of plasticizers, lubricants, and coatings.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl 3,3-dimethylbutyrate involves its interaction with various molecular targets and pathways. The ester linkage in the compound can be hydrolyzed by esterases, leading to the release of 3,3-dimethylbutanoic acid and 2-ethylhexanol. These products can then participate in further biochemical reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
2-Ethylhexyl acetate: Another ester with similar applications in solvents and plasticizers.
2-Ethylhexyl palmitate: Used in cosmetics and personal care products.
2-Ethylhexyl stearate: Employed in lubricants and coatings.
Uniqueness: 2-Ethylhexyl 3,3-dimethylbutyrate is unique due to its specific ester linkage and the presence of the 3,3-dimethylbutanoic acid moiety. This structural feature imparts distinct chemical properties and reactivity, making it suitable for specialized applications in various fields .
Properties
CAS No. |
87086-01-9 |
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Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
2-ethylhexyl 3,3-dimethylbutanoate |
InChI |
InChI=1S/C14H28O2/c1-6-8-9-12(7-2)11-16-13(15)10-14(3,4)5/h12H,6-11H2,1-5H3 |
InChI Key |
JJWQSQQIIZKVMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(C)(C)C |
Origin of Product |
United States |
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